

# Application Notes and Protocols: Immunohistochemistry for AXL Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ligritinib |           |
| Cat. No.:            | B15579023  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### **Introduction and Application**

AXL, a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases, has emerged as a critical player in oncology.[1][2] Activated by its ligand, Growth Arrest Specific 6 (Gas6), the AXL signaling pathway is a key driver of tumor progression.[1][3] Its activation promotes a cascade of events leading to increased cell proliferation, survival, metastasis, and the development of resistance to a wide range of cancer therapies.[3][4][5]

Elevated AXL expression has been documented in numerous malignancies, including non-small cell lung cancer (NSCLC), pancreatic, breast, renal, and ovarian cancers, where it frequently correlates with an aggressive phenotype and poor patient prognosis.[5][6][7][8][9] [10][11] Furthermore, AXL signaling contributes to an immune-suppressive tumor microenvironment, partly by upregulating the immune checkpoint ligand PD-L1.[3][7][8]

Given its multifaceted role in tumorigenesis and drug resistance, AXL is a highly attractive therapeutic target.[5] Immunohistochemistry (IHC) is an indispensable tool for evaluating AXL expression in tumor tissues. It allows for the semi-quantitative assessment of protein expression levels and localization within the cytoarchitecture of the tumor, providing valuable information for preclinical research, biomarker discovery, and patient stratification in clinical



trials. These application notes provide a comprehensive overview and a detailed protocol for the detection of AXL expression in tumor tissues using IHC.

## **AXL Signaling Pathways in Cancer**

Upon binding of the Gas6 ligand, the AXL receptor dimerizes and undergoes autophosphorylation, triggering several downstream signaling cascades critical for cancer progression:

- PI3K/AKT Pathway: A central pathway that promotes cell survival, proliferation, and growth.
   [2][3][4]
- MAPK/ERK Pathway: This pathway is heavily involved in regulating cell proliferation and differentiation.[2][4]
- JAK/STAT Pathway: Plays a significant role in cytokine signaling, immune regulation, and cell proliferation.[3][4]
- NF-kB Pathway: A key regulator of inflammation, cell survival, and proliferation.[4][10]

AXL can also form heterodimers with other receptor tyrosine kinases, such as EGFR and HER2, leading to the activation of alternative signaling pathways that bypass the effects of targeted therapies, thus contributing to acquired drug resistance.[2][5]





Click to download full resolution via product page

Caption: AXL Signaling Pathway in Cancer.

# **Detailed Protocol: AXL Immunohistochemistry**

This protocol is a general guideline for staining AXL in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be necessary for specific tissues and antibodies.





Click to download full resolution via product page

Caption: Immunohistochemistry (IHC) Experimental Workflow.



- 1. Specimen Preparation and Sectioning
- Immediately fix freshly excised tumor tissue in 10% neutral buffered formalin for 12-24 hours.
- Process fixed tissues through graded alcohols and xylene, followed by embedding in paraffin wax.
- Cut 4-µm thick sections using a microtome and mount them onto positively charged slides.
- Dry slides thoroughly, for instance, at 60°C for 1 hour or overnight at 37°C.
- 2. Deparaffinization and Rehydration
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through graded ethanol solutions: 100% (2x, 3 min), 95% (3 min), 70% (3 min).
- Rinse in distilled water for 5 minutes.
- 3. Antigen Retrieval
- Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a citrate buffer solution (10 mM, pH 6.0).[12]
- Heat the slides and buffer to 95-100°C for 20-40 minutes using a steamer or water bath.
- Allow slides to cool to room temperature (approx. 20-30 minutes) in the buffer.
- Rinse sections with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20).
- 4. Blocking Steps
- To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[13]
- Rinse with wash buffer.
- To block non-specific protein binding, incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes in a humidified chamber.[14]



#### 5. Primary Antibody Incubation

- Dilute the primary anti-AXL antibody to its predetermined optimal concentration using an appropriate antibody diluent.
- Incubate the sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.[14]
- 6. Detection
- · Rinse with wash buffer.
- Apply a polymer-based detection system (e.g., HRP-conjugated anti-mouse/rabbit polymer) and incubate for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- 7. Chromogen and Counterstain
- Apply a chromogen substrate solution, such as DAB, and incubate until the desired brown staining intensity is achieved (typically 2-10 minutes).
- Rinse slides in distilled water to stop the reaction.
- Counterstain with hematoxylin to visualize nuclei.
- "Blue" the hematoxylin in a weak alkaline solution.
- · Rinse in distilled water.
- 8. Dehydration and Mounting
- Dehydrate the sections in graded ethanol solutions (70%, 95%, 100%).
- · Clear in two changes of xylene.
- · Apply a permanent mounting medium and coverslip.



# **Data and Interpretation**

**Recommended Anti-AXL Antibodies for IHC** 

| Clone      | Туре       | Host  | Vendor<br>Example       | Notes                                                                                   |
|------------|------------|-------|-------------------------|-----------------------------------------------------------------------------------------|
| 7E10       | Monoclonal | Mouse | Roche                   | Utilized in NSCLC clinical research for scoring AXL expression.[7]                      |
| 108724     | Monoclonal | Mouse | R&D Systems<br>(MAB154) | Validated using knockout cell lines, demonstrating high specificity. [15][16]           |
| D9 / E8    | Monoclonal | -     | -                       | Characterized in preclinical pancreatic cancer models for their inhibitory effects.[10] |
| 1H12       | Monoclonal | Mouse | -                       | Shown to provide specific membrane staining with low background.[16]                    |
| Polyclonal | Polyclonal | Goat  | R&D Systems<br>(AF154)  | A widely used polyclonal antibody in AXL research.[16]                                  |

Note: It is crucial for each laboratory to validate its chosen antibody and protocol.



**Quantitative Summary of AXL Expression in Tumors** 

| Tumor Type                                    | Prevalence of AXL<br>Expression (%) | Key Clinical<br>Correlations                                                   | Reference |
|-----------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------|-----------|
| Non-Small Cell Lung<br>Cancer (NSCLC)         | 49%                                 | Associated with aggressive phenotypes and PD-L1 upregulation.                  | [7]       |
| Lung Adenocarcinoma                           | 48.3%                               | Correlated with lymph node metastasis and advanced clinical stage.             | [17]      |
| Pancreatic Ductal<br>Adenocarcinoma<br>(PDAC) | 70-76%                              | Expression is predominant in invasive tumor cells and linked to poor survival. | [10][12]  |
| Esophageal<br>Adenocarcinoma                  | 51.8%                               | Overexpression is associated with decreased patient survival.                  | [9]       |
| Breast Cancer                                 | Variable                            | Expression is linked to lymphovascular invasion.                               | [11]      |

### **Scoring Methodology**

A standardized scoring system is essential for the interpretation of AXL IHC results.

- Staining Pattern: AXL is a receptor tyrosine kinase, and positive staining is typically observed
  in the cytoplasm and/or cell membrane of tumor cells.[18] Expression can also be present in
  various stromal cells.[3][8]
- H-Score (Histoscore): A semi-quantitative method is recommended to capture both the intensity and the prevalence of staining.



- Intensity Score: Assign a score of 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong) to the tumor cells.
- Percentage Score: Determine the percentage of tumor cells staining at each intensity level.
- Calculation: The H-score is calculated as: H-score = [1 \* (% cells at 1+)] + [2 \* (% cells at 2+)] + [3 \* (% cells at 3+)].
- The final score ranges from 0 to 300.[7] Cutoff values for "high" versus "low" expression should be established based on statistical analysis of clinical outcome data.

## **Troubleshooting Guide for AXL IHC**



| Problem                            | Potential Cause                                                                                                 | Suggested Solution                                                                             |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| No or Weak Staining                | Inadequate antigen retrieval                                                                                    | Optimize HIER conditions (time, temperature, buffer pH). [14]                                  |
| Low primary antibody concentration | Perform antibody titration to find the optimal dilution. Increase incubation time (e.g., overnight at 4°C).[14] |                                                                                                |
| Tissue dried out during procedure  | Ensure slides remain covered in buffer/reagent at all steps. [19]                                               |                                                                                                |
| High Background Staining           | Primary antibody concentration too high                                                                         | Reduce the concentration of the primary antibody.[20]                                          |
| Insufficient blocking              | Use 5-10% normal serum from<br>the secondary antibody host<br>species for blocking.[14]                         |                                                                                                |
| Endogenous peroxidase activity     | Ensure the hydrogen peroxide quenching step is performed effectively.[13]                                       | <del>-</del>                                                                                   |
| Non-specific Staining              | Antibody cross-reactivity                                                                                       | Run a negative control (omit primary antibody) to assess secondary antibody specificity.  [14] |
| Poor tissue fixation               | Ensure tissue is fixed promptly and for an adequate duration.  [14]                                             |                                                                                                |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 9. Frontiers | Altered expression of AXL receptor tyrosine kinase in gastrointestinal cancers: a promising therapeutic target [frontiersin.org]
- 10. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axl receptor tyrosine kinase expression in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of Receptor Tyrosine Kinase Axl Promotes Tumor Cell Invasion and Survival in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemistry Troubleshooting Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.cap.org [documents.cap.org]



- 20. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry for AXL Expression in Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579023#immunohistochemistry-for-axl-expression-in-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com